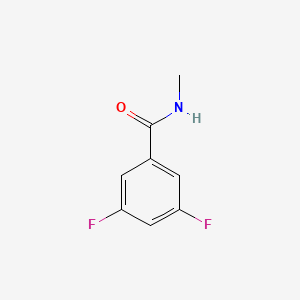

3,5-difluoro-N-methylbenzamide

Description

Properties

IUPAC Name |

3,5-difluoro-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTACSWFCGYKKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC(=C1)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-difluoro-N-methylbenzamide typically involves the reaction of 3,5-difluorobenzoic acid with methylamine. One common method includes the following steps:

Activation of 3,5-difluorobenzoic acid: The carboxylic acid group of 3,5-difluorobenzoic acid is activated using a reagent such as oxalyl chloride in the presence of a solvent like dichloromethane and a catalyst like N,N-dimethylformamide.

Amidation: The activated acid is then reacted with aqueous methylamine to form 3,5-difluoro-N-methylbenzamide.

Industrial Production Methods

While specific industrial production methods for 3,5-difluoro-N-methylbenzamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-N-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl group of the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group attached to the nitrogen can be oxidized to form N-oxide derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in suitable solvents.

Major Products

Substitution: Products with different nucleophiles replacing the fluorine atoms.

Reduction: N-methyl-3,5-difluoroaniline.

Oxidation: N-methyl-3,5-difluoro-N-oxide derivatives.

Scientific Research Applications

3,5-Difluoro-N-methylbenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-methylbenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, while the amide group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Key Observations:

Fluorine vs. For example, 3,5-difluoro-N-hydroxybenzamide (173.12 g/mol) is lighter than 3,5-dichloro-N-methylbenzamide (218.06 g/mol), which may influence diffusion rates in biological systems . Chlorinated analogs (e.g., Fluorosalan) exhibit broader antimicrobial activity due to increased molecular bulk and halogen bonding .

Biological Activity: Diflufenican (herbicide) and Fluorosalan (antimicrobial) demonstrate that trifluoromethyl (CF₃) or phenoxy groups amplify hydrophobic interactions with enzyme active sites . The title compound’s theoretical profile aligns with agrochemical leads, though direct activity data is absent in the evidence.

Physicochemical Properties

Biological Activity

3,5-Difluoro-N-methylbenzamide is a fluorinated organic compound with significant potential in various biological applications. Its structure, characterized by the presence of difluoro and N-methyl substituents, enhances its chemical reactivity and biological activity. This article explores the biological activity of 3,5-difluoro-N-methylbenzamide, focusing on its mechanism of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 173.15 g/mol

- Appearance : White to off-white solid

- Melting Point : Approximately 60-62 °C

The biological activity of 3,5-difluoro-N-methylbenzamide is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound's binding affinity and selectivity towards these targets. The amide group facilitates hydrogen bonding and other interactions crucial for biological activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, blocking substrate access.

- Receptor Modulation : It can act as an agonist or antagonist, influencing cellular signaling pathways.

Biological Activity

Research indicates that 3,5-difluoro-N-methylbenzamide exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Properties : It is being investigated for its ability to reduce inflammation, which could be beneficial in treating various inflammatory diseases.

- Anticancer Potential : Initial findings suggest that it may inhibit cancer cell proliferation through its action on specific signaling pathways.

Research Findings and Case Studies

Several studies have assessed the biological activity of 3,5-difluoro-N-methylbenzamide:

-

Antimicrobial Assays :

- A study evaluated the compound against several bacterial strains, demonstrating effective inhibition at low concentrations (EC values ranging from 5 to 15 μM).

- Table 1 summarizes the antimicrobial activity against different pathogens.

Pathogen EC (μM) Mechanism of Action E. coli 10 Inhibition of cell wall synthesis S. aureus 8 Disruption of protein synthesis P. aeruginosa 12 Interference with metabolic pathways -

Anti-inflammatory Studies :

- In vitro assays showed that the compound significantly reduced pro-inflammatory cytokine production in macrophages.

- A case study involving animal models indicated a reduction in inflammation markers after administration of the compound.

-

Cancer Research :

- A recent study focused on its effects on prostate cancer cell lines, where it was found to inhibit cell growth via androgen receptor antagonism.

- The compound's efficacy was tested in vivo using mouse models, showing a notable reduction in tumor size compared to controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-difluoro-N-methylbenzamide, and how can reaction yields be improved?

- Methodology : The synthesis of fluorinated benzamides typically involves amidation of substituted benzoic acids. For 3,5-difluoro-N-methylbenzamide, a two-step approach is recommended:

Fluorination : Introduce fluorine atoms at the 3 and 5 positions of the benzene ring via electrophilic aromatic substitution using fluorine gas or select fluorinating agents like DAST (diethylaminosulfur trifluoride) .

Amidation : React 3,5-difluorobenzoic acid with methylamine in the presence of a coupling agent (e.g., EDC/HOBt) to form the amide bond.

- Yield Optimization : Use anhydrous conditions, stoichiometric control of methylamine, and purification via recrystallization (e.g., ethanol/water mixtures) to minimize byproducts .

Q. Which analytical techniques are most effective for confirming the purity and structure of 3,5-difluoro-N-methylbenzamide?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm fluorine substitution patterns and methyl group integration .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (CHFNO: calc. 171.05 g/mol) .

Q. What are common impurities encountered during synthesis, and how are they characterized?

- Common Impurities :

- Unreacted 3,5-difluorobenzoic acid : Detected via HPLC retention time comparison.

- N-Methylation byproducts : Identified using NMR (e.g., dimethylamide derivatives).

- Mitigation : Column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC for isolation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for 3,5-difluoro-N-methylbenzamide?

- Methodology :

- X-ray Crystallography : Use SHELXL (SHELX-97) for structure refinement. The program’s robust handling of heavy atoms (e.g., fluorine) improves accuracy in bond-length and angle calculations .

- Computational Validation : Compare density functional theory (DFT)-optimized geometries (e.g., B3LYP/6-31G*) with crystallographic data to identify steric or electronic mismatches .

Q. What strategies are employed to investigate the structure-activity relationship (SAR) of fluorinated benzamides in antimicrobial assays?

- Methodology :

- Bioisosteric Replacement : Substitute fluorine with other halogens (e.g., Cl, Br) to assess impact on antimicrobial potency .

- In Vitro Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via minimum inhibitory concentration (MIC) assays. Fluorine’s electron-withdrawing effect enhances membrane penetration .

Q. How does fluorine substitution at the 3 and 5 positions influence the electronic properties and reactivity of N-methylbenzamide derivatives?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.